1-Phenylcyclobutanecarbonyl chloride
Overview
Description
1-Phenylcyclobutanecarbonyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol . It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis .
Preparation Methods
1-Phenylcyclobutanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylcyclobutanecarboxylic acid with oxalyl chloride . The reaction typically occurs under anhydrous conditions and in the presence of a catalyst such as dimethylformamide (DMF). The reaction proceeds as follows:
C6H5C4H6COOH+(COCl)2→C6H5C4H6COCl+CO2+CO+HCl
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Phenylcyclobutanecarbonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting with an amine yields an amide:
C6H5C4H6COCl+RNH2→C6H5C4H6CONHR+HCl
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Reduction Reactions: : It can be reduced to 1-phenylcyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
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Hydrolysis: : In the presence of water, it hydrolyzes to form 1-phenylcyclobutanecarboxylic acid and hydrochloric acid:
C6H5C4H6COCl+H2O→C6H5C4H6COOH+HCl
Scientific Research Applications
1-Phenylcyclobutanecarbonyl chloride is used in various scientific research applications:
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Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers .
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Biology: : It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands .
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Medicine: : Research involving this compound includes the development of new drugs and therapeutic agents.
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Industry: : It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of 1-Phenylcyclobutanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
1-Phenylcyclobutanecarbonyl chloride can be compared with other acyl chlorides and cyclobutane derivatives:
1-Phenylcyclobutanecarboxylic Acid: The parent compound, which is less reactive than the acyl chloride derivative.
Cyclobutanecarbonyl Chloride: Lacks the phenyl group, making it less bulky and potentially less selective in reactions.
Benzoyl Chloride: Contains a benzene ring directly attached to the carbonyl chloride group, differing in reactivity and steric effects.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the phenyl group, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-67-1 | |
Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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